4-Amino-6-methoxyquinoline-3-carbohydrazide

Description

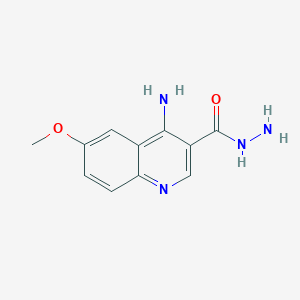

4-Amino-6-methoxyquinoline-3-carbohydrazide is a quinoline derivative with the molecular formula C₁₁H₁₂N₄O₂ and a molecular weight of 232.24 g/mol . Structurally, it features:

- An amino group at position 4,

- A methoxy group at position 6,

- A carbohydrazide moiety at position 3.

The carbohydrazide group (-CONHNH₂) is notable for its hydrogen-bonding capacity, which may enhance interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-methoxyquinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-17-6-2-3-9-7(4-6)10(12)8(5-14-9)11(16)15-13/h2-5H,13H2,1H3,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJGHDHFWGZAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-6-methoxyquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 6-methoxyquinoline-3-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is subsequently reacted with hydrazine to form the carbohydrazide derivative.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-6-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the carbohydrazide group, leading to the formation of different hydrazine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-methoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the quinoline ring play a crucial role in its binding to biological targets, such as enzymes and receptors. The carbohydrazide group can form hydrogen bonds and other interactions with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 4-amino-6-methoxyquinoline-3-carbohydrazide and related compounds:

Key Comparative Insights

Position 4 Substitutions

- Amino vs. Hydroxy: The amino group in the target compound (vs.

- Amino vs. Hydrazino: In 6-chloro-4-hydrazino-2-methylquinoline hydrochloride, the hydrazine group (as a hydrochloride salt) improves solubility but lacks the acylated structure of carbohydrazide, reducing hydrogen-bonding versatility .

Position 3 Functional Groups

- Carbohydrazide vs. Carbonitrile: The carbohydrazide moiety (-CONHNH₂) in the target compound supports dual hydrogen bonding, unlike the electron-withdrawing carbonitrile (-CN) in 4-chloro-6-methoxyquinoline-3-carbonitrile, which may reduce nucleophilicity .

Substituent Effects on Lipophilicity

- Methoxy vs. Chloro: The 6-methoxy group in the target compound increases solubility compared to 6-chloro derivatives (e.g., 6-chloro-4-hydrazino-2-methylquinoline), where chloro enhances lipophilicity but may introduce toxicity risks .

- Aryl vs. Alkyl Groups : Bulky aryl substituents, as in 4k (2-(4-chlorophenyl), 3-(4-methoxyphenyl)), improve π-π stacking but reduce solubility compared to smaller groups like methyl .

Steric and Electronic Effects

Biological Activity

4-Amino-6-methoxyquinoline-3-carbohydrazide is a compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula , featuring a quinoline ring substituted with an amino group, a methoxy group, and a carbohydrazide moiety. This unique structure contributes to its biological activities.

The biological activity of 4-Amino-6-methoxyquinoline-3-carbohydrazide primarily involves:

- Enzyme Inhibition : The compound displays potential as an inhibitor for various enzymes, including α-glucosidase, which is significant in managing type 2 diabetes mellitus. The IC50 values for related compounds suggest potent inhibition capabilities, indicating a competitive mode of action against the enzyme .

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties against a range of pathogens. The structural features of 4-Amino-6-methoxyquinoline-3-carbohydrazide contribute to its effectiveness in this regard.

- Anticancer Properties : The compound has been evaluated for its anticancer effects, demonstrating cytotoxicity against various cancer cell lines. Mechanistic studies indicate that it may induce apoptosis and disrupt cell cycle progression in cancer cells .

Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various quinoline derivatives, including 4-Amino-6-methoxyquinoline-3-carbohydrazide. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibiotic agent. -

Cytotoxicity Against Cancer Cells :

In vitro assays revealed that 4-Amino-6-methoxyquinoline-3-carbohydrazide exhibited cytotoxic effects on MCF-7 breast cancer cells. The compound induced cell cycle arrest in the G2/M phase and increased apoptosis rates, suggesting a promising avenue for cancer therapy development . -

Inhibition of α-Glucosidase :

Research focused on the inhibition of α-glucosidase showed that derivatives similar to 4-Amino-6-methoxyquinoline-3-carbohydrazide had IC50 values ranging from 26.0 to 459.8 µM, highlighting its potential in managing glucose levels in diabetic patients .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-6-methoxyquinoline-3-carbohydrazide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, hydrazide derivatives are often prepared by reacting 4-hydroxyquinoline-3-carbohydrazide intermediates with substituted benzoyl chlorides in dry DMF using Na₂CO₃ as a catalyst. Stirring at room temperature for 16 hours followed by recrystallization from ethanol yields purified products (Yield: 30–40%) . Optimization may involve adjusting solvent polarity, reaction time, and stoichiometric ratios of reactants. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How should researchers characterize the structural integrity of 4-Amino-6-methoxyquinoline-3-carbohydrazide post-synthesis?

- Methodological Answer : Use X-ray crystallography (via SHELX programs for structure refinement ) to resolve crystal structures. Complementary techniques include FT-IR for functional group analysis (e.g., verifying the presence of -NH₂ and -OCH₃ groups) and HPLC for purity assessment. For hydrazide derivatives, elemental analysis and melting point determination are standard validation steps .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of 4-Amino-6-methoxyquinoline-3-carbohydrazide with biological targets like HIV-1 integrase?

- Prepare the ligand (compound) and receptor (e.g., HIV-1 integrase PDB: 3L2U) using tools like UCSF Chimera.

- Define the binding site grid around catalytic Mg²⁺ ions.

- Run docking simulations with exhaustiveness set to 20 for accuracy.

- Analyze binding poses where the carbohydrazide group chelates Mg²⁺, mimicking known inhibitors like raltegravir . Validate results with molecular dynamics simulations to assess stability.

Q. What methodologies are recommended for resolving discrepancies between in vitro anti-HIV activity and computational predictions for derivatives of this compound?

- Methodological Answer :

- Bioassay Validation : Repeat dose-response assays (e.g., in HeLa cells infected with HIV-1 NL4-3) at varying concentrations (10–100 µM) to confirm inhibition rates .

- Structural Analysis : Compare docking results with crystallographic data to identify mismatches in binding modes. Adjust force field parameters or consider alternative binding pockets.

- SAR Studies : Systematically modify substituents (e.g., replacing methoxy groups with halogens) to explore how electronic effects influence activity. Use QSAR models to correlate structural features with bioactivity .

Q. How can researchers address low solubility or stability of 4-Amino-6-methoxyquinoline-3-carbohydrazide in biological assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents like DMSO (≤1% v/v) or formulate as nanoparticles via solvent evaporation.

- Stability Testing : Perform accelerated degradation studies under varying pH (4–9) and temperature (4–37°C). Monitor degradation products via LC-MS.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability, followed by enzymatic activation in target tissues .

Data Analysis and Experimental Design

Q. What strategies are effective for analyzing contradictory results in the anti-HIV activity of structurally similar derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA) to assess significance.

- Crystallographic Validation : Resolve X-ray structures of ligand-receptor complexes to confirm binding hypotheses. SHELXL refinement is recommended for high-resolution data .

- Machine Learning : Train models on existing datasets to predict bioactivity outliers and guide synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.